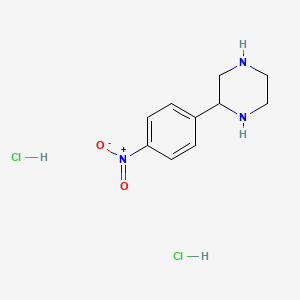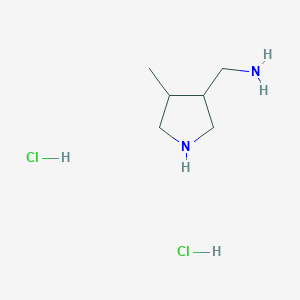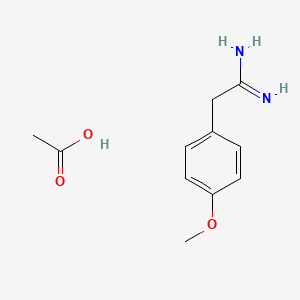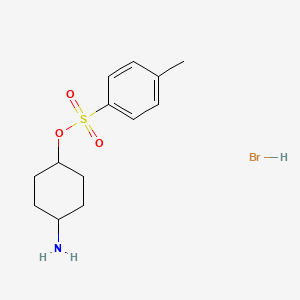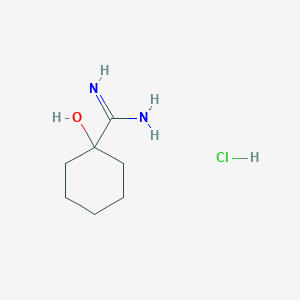
1-Hydroxy-cyclohexanecarboxamidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-cyclohexanecarboxamidine hydrochloride, also known as HCHC, is an organic compound used in a wide variety of scientific and industrial applications. It is a white, crystalline solid with a melting point of 184°C and a molecular weight of 203.09 g/mol. HCHC is a commonly used reagent in the synthesis of a variety of compounds, and is also used in the production of pharmaceuticals, agrochemicals, and other industrial materials.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-cyclohexanecarboxamidine hydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other industrial materials. In addition, 1-Hydroxy-cyclohexanecarboxamidine hydrochloride has been used as a catalyst in the synthesis of a number of heterocyclic compounds, such as quinolines and indoles. 1-Hydroxy-cyclohexanecarboxamidine hydrochloride has also been used in the synthesis of polymers, as well as in the synthesis of metal complexes.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride is not fully understood. However, it is believed that the compound acts as an electrophile, which reacts with nucleophiles to form covalent bonds. This reaction is believed to be the basis for the formation of a variety of compounds from 1-Hydroxy-cyclohexanecarboxamidine hydrochloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride are not well understood. However, it is known that the compound has been used in the synthesis of a number of pharmaceuticals, agrochemicals, and other industrial materials. In addition, 1-Hydroxy-cyclohexanecarboxamidine hydrochloride has been studied for its potential to act as an antioxidant and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-Hydroxy-cyclohexanecarboxamidine hydrochloride in laboratory experiments is its relatively low cost and ease of use. The compound is widely available and can be easily synthesized from readily available starting materials. In addition, 1-Hydroxy-cyclohexanecarboxamidine hydrochloride is soluble in a variety of organic solvents, making it easy to use in a wide range of reactions. However, the compound is not very stable and must be handled with care in order to avoid decomposition.
Zukünftige Richtungen
Given the wide range of potential applications of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride, there are a number of potential future directions for research. These include further studies of the compound’s biochemical and physiological effects, as well as investigations into its potential use as an antioxidant and anti-inflammatory agent. In addition, further research could be conducted into the synthesis of novel compounds from 1-Hydroxy-cyclohexanecarboxamidine hydrochloride and the use of the compound in the synthesis of polymers and metal complexes. Finally, further studies could be conducted into the mechanism of action of 1-Hydroxy-cyclohexanecarboxamidine hydrochloride and its potential applications in industrial processes.
Synthesemethoden
1-Hydroxy-cyclohexanecarboxamidine hydrochloride is synthesized from the reaction of cyclohexanecarboxylic acid and formaldehyde in the presence of a base. The reaction is typically carried out in a two-step process. First, the cyclohexanecarboxylic acid is reacted with formaldehyde to form the intermediate cyclohexanecarboxaldehyde. This intermediate is then reacted with a base to form 1-Hydroxy-cyclohexanecarboxamidine hydrochloride. The reaction is typically carried out in a polar solvent, such as ethanol, and the product is recovered by crystallization.
Eigenschaften
IUPAC Name |
1-hydroxycyclohexane-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6(9)7(10)4-2-1-3-5-7;/h10H,1-5H2,(H3,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJOWLTYRKFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=N)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-cyclohexanecarboxamidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)







